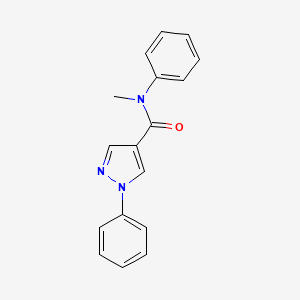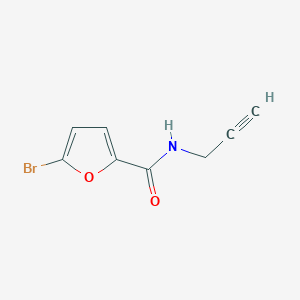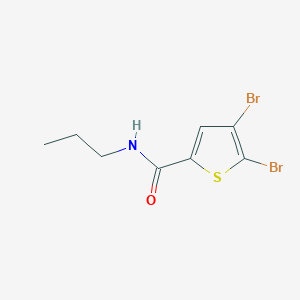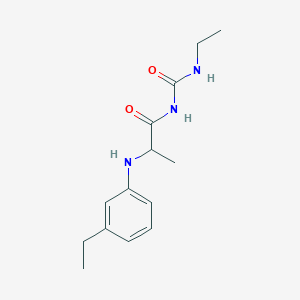![molecular formula C14H21ClN2 B7468428 1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468428.png)
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that has gained popularity in scientific research due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
DCK acts as a non-competitive antagonist of the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission. This blockade of the NMDA receptor leads to a decrease in excitatory neurotransmission, which can result in sedation, anesthesia, and dissociation. DCK also interacts with other neurotransmitter systems such as the dopamine and serotonin systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DCK has been shown to induce a range of biochemical and physiological effects in animal models and human subjects. These effects include sedation, anesthesia, dissociation, analgesia, and anti-depressant-like effects. DCK has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
DCK has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which allows researchers to study the effects of NMDA receptor blockade on various physiological and behavioral processes. DCK also has a relatively long duration of action, which allows for longer experimental protocols. However, DCK has several limitations, including its potential for abuse and its relatively low solubility in water, which can make dosing and administration challenging.
Orientations Futures
There are several future directions for research on DCK. One area of interest is the potential therapeutic applications of DCK in the treatment of depression, anxiety, and chronic pain. Another area of interest is the development of novel NMDA receptor antagonists based on the chemical structure of DCK. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCK and its potential for abuse.
Méthodes De Synthèse
The synthesis of DCK involves the reaction of 3-chlorophenylacetone with methylamine and piperidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization or chromatography. The purity of the final product can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
DCK has been primarily used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity. DCK is a potent antagonist of the NMDA receptor, which allows researchers to study the effects of NMDA receptor blockade on various physiological and behavioral processes. DCK has also been investigated for its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain.
Propriétés
IUPAC Name |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-10-12-5-7-17(8-6-12)11-13-3-2-4-14(15)9-13/h2-4,9,12,16H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHSLRJKAGCQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B7468349.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)naphthalene-2-carboxamide](/img/structure/B7468377.png)




![2-[Benzyl(methyl)amino]pyridine-3-carbonitrile](/img/structure/B7468396.png)
![1'-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B7468400.png)
![2-[4-(4-fluorobenzoyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7468407.png)

![1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468422.png)
![1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468424.png)
![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)